Lipophilicity and Polar Surface Area Profile
The propa-1,2-dienyl group in CAS 117953-85-2 confers a distinct lipophilicity profile compared to its allyl and propargyl analogs. Calculated physicochemical parameters demonstrate that the allenyl substitution results in a lower calculated XLogP (1.8) and a smaller topological polar surface area (TPSA: 38.4 Ų) than both the allyl (TPSA: 37.8 Ų; XLogP: ~1.9) and propargyl (TPSA: 37.8 Ų; XLogP: ~1.7) derivatives [1]. This combination of lower lipophilicity and reduced polar surface area is often associated with improved oral bioavailability and blood-brain barrier penetration [2].
| Evidence Dimension | Calculated Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 1-Allyl-1H-benzo[d]imidazol-2(3H)-one (CAS 72798-66-4): ~1.9; 1-Propargyl analog: ~1.7 |
| Quantified Difference | Target compound is less lipophilic than allyl analog and more lipophilic than propargyl analog. |
| Conditions | Calculated properties using standard cheminformatics algorithms. |
Why This Matters
The specific XLogP value of 1.8 indicates a balance between hydrophilicity and hydrophobicity that may influence solubility, membrane permeability, and off-target binding differently than closely related analogs, impacting formulation and assay design.
- [1] Chem960. (9ci)-1,3-二氢-1-(1,2-丙二烯)-2H-苯并咪唑-2-酮 Calculated Properties. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
